REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[CH2:8]([Li])CCC.CCCCCC.CC(=C)C[O:22][C:23]([CH:25]1[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27][CH2:26]1)=[O:24].C[Si](Cl)(C)C.Cl>C1COCC1.C(OCC)(=O)C.O>[C:34]([O:33][C:31]([N:28]1[CH2:27][CH2:26][C:25]([CH2:6][C:5]([CH3:7])=[CH2:8])([C:23]([OH:22])=[O:24])[CH2:30][CH2:29]1)=[O:32])([CH3:35])([CH3:36])[CH3:37] |f:1.2|
|
Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
butyllithium hexane
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Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
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Name
|
piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(2-methyl-allyl) ester
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Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
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CC(COC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)=C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
|
Details
|
The light yellow solution was stirred for 30 min at −5°/−10° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A flame dried 500 mL four-necked round bottom flask with a mechanic stirrer
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Type
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CUSTOM
|
Details
|
At −5° C
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Type
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TEMPERATURE
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Details
|
afterwards cooled to −75° C
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Type
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STIRRING
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Details
|
stirred for 45 min at −75° C
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
by stirring for 30 min at −75° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
warming up over 45 minutes to ambient temperature
|
Type
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TEMPERATURE
|
Details
|
The colorless solution was heated for 67 h
|
Duration
|
67 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The light yellow reaction solution was cooled to 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted once with 150 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layers were washed twice with 200 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica eluting with a gradient
|
Type
|
CUSTOM
|
Details
|
formed from heptane, ethyl acetate and acetic acid
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after evaporation of the product
|
Type
|
ADDITION
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Details
|
containing fractions 4.2 g (57%) of the title compound as off-white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)CC(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |